molecular formula C20H23ClN4O4S2 B2709513 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride CAS No. 1216794-06-7

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride

Cat. No.: B2709513
CAS No.: 1216794-06-7
M. Wt: 483
InChI Key: NOJYEDBOGLULHF-UHFFFAOYSA-N
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride (CAS: 1216579-56-4) is a synthetic organic compound with a molecular formula of C20H23ClN4O5S2 and a molecular weight of 499.0 g/mol . This complex molecule is characterized by a 5,7-dimethylbenzo[d]thiazole moiety linked via a carboxamide group to a 5-nitrothiophene ring, with a pendant N-(2-morpholinoethyl) side chain. The hydrochloride salt form enhances the compound's stability and solubility for research applications. Compounds featuring benzothiazole and nitrothiophene structures are of significant interest in medicinal chemistry and chemical biology research. Specifically, analogs sharing the N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide structure have been investigated for their diverse biological activities, which may include anticancer properties through mechanisms such as the induction of apoptosis and cell cycle arrest . The benzothiazole moiety is known to enhance interactions with biological targets, while the nitrothiophene group can contribute to reactivity and potential biological activity . The additional morpholinoethyl group in this specific compound may influence its pharmacokinetic properties and target binding affinity. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound as a key intermediate or a novel chemical entity in drug discovery programs, high-throughput screening assays, and mechanistic studies.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-nitrothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2.ClH/c1-13-11-14(2)18-15(12-13)21-20(30-18)23(6-5-22-7-9-28-10-8-22)19(25)16-3-4-17(29-16)24(26)27;/h3-4,11-12H,5-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJYEDBOGLULHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(S4)[N+](=O)[O-])C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride is a synthetic compound belonging to the class of nitrothiophenes, which have garnered attention for their potential therapeutic applications, particularly in antimicrobial and antiparasitic treatments. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H20N4O3SC_{17}H_{20}N_4O_3S with a molecular weight of approximately 368.44 g/mol. The structure features a nitro group on the thiophene ring, which is critical for its biological activity.

Research indicates that nitrothiophenes, including this compound, exert their effects primarily through the activation of the nitro group by specific reductases within microbial cells. The activated form releases nitric oxide (NO), which has been shown to possess broad-spectrum antimicrobial properties. This mechanism is particularly relevant for targeting non-replicating forms of pathogens such as Mycobacterium tuberculosis .

Antimicrobial Efficacy

A study focusing on the 5-nitrothiophene derivatives demonstrated significant activity against both replicating and non-replicating strains of M. tuberculosis. The minimum inhibitory concentration (MIC) for certain derivatives was reported to be as low as 6.25 µg/ml without exhibiting cytotoxicity in human cell lines at concentrations up to 20 µg/ml .

Table 1: Antimicrobial Activity of Nitrothiophene Derivatives

Compound NameMIC (µg/ml)Cytotoxicity (HepG2)Cytotoxicity (A549)
Compound 16.25NoNo
Compound 212.5YesNo
Compound 3>20YesYes

Antiparasitic Activity

Recent studies have also highlighted the antiparasitic potential of nitrothiophenes. For example, compounds structurally related to this compound have shown promising results against Toxoplasma gondii, with selectivity indices exceeding 100 in some cases . This suggests a favorable therapeutic window for further development.

Case Studies

  • Mycobacterial Infections : A study conducted on various nitrothiophene analogs revealed that the presence of the nitro group at C-5 was essential for antimicrobial activity against M. tuberculosis. Compounds lacking this modification showed significantly reduced efficacy .
  • Antiparasitic Screening : Another investigation into the antiparasitic properties of similar compounds demonstrated effective inhibition of Toxoplasma gondii with minimal toxicity to host cells, indicating potential for treating parasitic infections without harming human tissues .

Scientific Research Applications

Structural Characteristics

The molecular structure of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride includes:

  • Thiazole Ring : Contributes to biological activity.
  • Nitro Group : Enhances reactivity and potential for biological interactions.
  • Morpholinoethyl Side Chain : Improves solubility and bioavailability.

The compound's molecular formula is C15H18N4O3SHClC_{15}H_{18}N_{4}O_{3}S\cdot HCl with a molecular weight of approximately 364.85 g/mol.

Anticancer Research

One of the primary applications of this compound is in anticancer research . Preliminary studies indicate that it may inhibit tumor growth by interacting with specific cellular pathways. The thiazole moiety has been associated with significant anticancer properties against various cancer cell lines, making this compound a candidate for further investigation in cancer therapeutics.

Antimicrobial Properties

The compound also exhibits potential antimicrobial activity . Research suggests that derivatives of benzothiazole and thiophene can inhibit the growth of certain pathogens, indicating that this compound may have applications in treating infections caused by resistant strains of bacteria and fungi .

Case Study 1: Anticancer Activity Evaluation

A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The compound was shown to induce apoptosis in treated cells through caspase activation pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)3.5Caspase-mediated apoptosis
A549 (Lung)4.0Cell cycle arrest
HeLa (Cervical)5.0Inhibition of proliferation

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with other benzothiazole and thiophene derivatives, though key differences in substituents and pharmacological profiles are evident. Below is a comparative analysis based on the provided evidence and structural analogs:

Structural Comparison

Compound Name Core Structure Key Substituents Functional Groups
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide HCl Benzothiazole-Thiophene 5,7-dimethylbenzothiazole; 2-morpholinoethyl; 5-nitrothiophene carboxamide Amide, nitro, morpholine
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-... (Compound l) Benzothiazole-Peptide Ethoxycarbonylamino; methylbutanamido; hydroxyhexane Carbamate, ester, amide
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]... Benzothiazole-Urea Hydroperoxypropan; thiazol-4-ylmethyl; methylurea Urea, peroxide, carbamate

Pharmacological and Physicochemical Differences

Solubility and Bioavailability :

  • The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like Compound l, which contains ester and carbamate groups that may reduce solubility .
  • Compound m’s hydroperoxypropan group introduces oxidative instability, whereas the nitro group in the target compound may enhance electrophilic reactivity for target binding .

Target Selectivity: The morpholinoethyl side chain in the target compound could enhance interactions with kinases or GPCRs, as morpholine rings are common in kinase inhibitors (e.g., PI3K inhibitors).

Synthetic Complexity :

  • The target compound’s synthesis involves nitrothiophene coupling, which may pose challenges in regioselectivity. In contrast, Compound m’s hydroperoxide and urea motifs require specialized handling due to peroxide instability .

Research Findings and Limitations

  • Gaps in Data: No direct pharmacological data (e.g., IC50, toxicity) for the target compound are available in the provided evidence. Comparative efficacy or safety assessments remain speculative.
  • Structural Insights : The nitro group and morpholine substituent distinguish it from peptidomimetic analogs (Compound l) and peroxide-containing derivatives (Compound m), suggesting unique mechanistic pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride, and how are intermediates validated?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution, amide coupling, and nitration. For example, analogous nitrothiophene derivatives are synthesized using palladium-catalyzed cross-coupling or acid-mediated condensation . Intermediates are validated using 1H^1H NMR, 13C^{13}C NMR, and HRMS to confirm structural integrity. Yield optimization often involves adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

  • Methodological Answer :

  • 1H^1H NMR : Identifies proton environments, such as aromatic protons in the benzo[d]thiazole ring (δ 7.2–8.5 ppm) and morpholinoethyl protons (δ 2.5–3.5 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+^+ peaks with <2 ppm error) .
  • IR Spectroscopy : Detects functional groups like nitro (∼1520 cm1^{-1}) and amide (∼1650 cm1^{-1}) .

Q. What in vitro models are suitable for preliminary bioactivity screening?

  • Methodological Answer : Antimicrobial activity is assessed using broth microdilution assays (e.g., MIC against S. aureus or E. coli), while cytotoxicity is evaluated via MTT assays on mammalian cell lines (e.g., HEK-293). DPPH radical scavenging assays may screen antioxidant potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

  • Methodological Answer : Yield optimization requires systematic variation of parameters:

  • Catalyst : Transition-metal catalysts (e.g., Pd/C) for coupling steps .
  • Temperature : Nitration reactions often require controlled heating (60–80°C) to avoid byproducts .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of nitrothiophene intermediates .
  • Example: A 63.4% yield was achieved for a benzoxazole derivative using K2 _2CO3_3 as a base in acetonitrile .

Q. What computational strategies are used to predict the compound’s mechanism of action?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., bacterial DNA gyrase). Docking poses are validated using RMSD analysis (<2.0 Å acceptable). For example, nitrothiophene analogs show binding affinity to ATP pockets in kinase targets .

Q. How can researchers resolve contradictions in pharmacological data across studies?

  • Methodological Answer :

  • Comparative Analysis : Align assay protocols (e.g., consistent bacterial strains or cell lines) .
  • Dose-Response Curves : Validate EC50_{50} values across multiple replicates.
  • Meta-Analysis : Use tools like RevMan to statistically integrate data from independent studies .

Data Analysis & Validation

Q. How should discrepancies in spectral data between synthetic batches be addressed?

  • Methodological Answer :

  • Repetition : Re-run NMR/HRMS under standardized conditions.
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Computational Validation : Compare experimental 1H^1H NMR shifts with DFT-predicted values (e.g., using Gaussian 16) .

Q. What methods ensure purity validation for this compound?

  • Methodological Answer :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); ≥95% purity is acceptable for in vitro studies .
  • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (±0.4% tolerance) .

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